2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)-
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Overview
Description
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- is a chemical compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- can be achieved through several methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- typically involves large-scale synthesis using efficient and cost-effective methods. The combination of a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) provides a catalytic system for the synthesis of a wide range of oxazolidinones from various propargylic amines and carbon dioxide under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- involves its interaction with specific molecular targets and pathways. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Comparison with Similar Compounds
2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- can be compared with other similar compounds, such as:
3-Amino-2-oxazolidinone: A metabolite of furazolidone, known for its antibacterial properties.
3-Amino-5-morpholinomethyl-2-oxazolidone: A metabolite of furaltadone, used as an antibacterial agent.
The uniqueness of 2-Oxazolidinone, 3-((5-aminofurfurylidene)amino)- lies in its specific structure and the presence of the 5-aminofurfurylidene group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13641-84-4 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-[(E)-(5-aminofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H9N3O3/c9-7-2-1-6(14-7)5-10-11-3-4-13-8(11)12/h1-2,5H,3-4,9H2/b10-5+ |
InChI Key |
SHZQPZHRROVVMS-BJMVGYQFSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C/C2=CC=C(O2)N |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)N |
Origin of Product |
United States |
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